molecular formula C12H18Br6 B035303 Hexabromocyclododecane CAS No. 25637-99-4

Hexabromocyclododecane

Cat. No. B035303
CAS RN: 25637-99-4
M. Wt: 641.7 g/mol
InChI Key: SHRRVNVEOIKVSG-UHFFFAOYSA-N
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Description

Hexabromocyclododecane (HBCD) is a brominated flame retardant. It consists of twelve carbon, eighteen hydrogen, and six bromine atoms tied to the ring . Its primary application is in extruded (XPS) and expanded (EPS) polystyrene foam used as thermal insulation in construction . It is also used in upholstered furniture, automobile interior textiles, car cushions and insulation blocks in trucks, packaging material, video cassette recorder housing, and electric and electronic equipment .


Molecular Structure Analysis

HBCD has 16 possible stereo-isomers with different biological activities, posing a difficult problem for manufacture and regulation . The solid-state structures of these stereoisomers were found to be the α-1 S,2 S,5 R,6 S,9 S,10 R - and γ-1 R,2 R,5 R,6 S,9 S,10 R -enantiomers .


Chemical Reactions Analysis

The isomerization between HBCDs and thermodynamic properties of unimolecular and bimolecular decomposition reactions of (−)-α-HBCD and (−)-γ-HBCD have been investigated using the quantum chemical method . The reaction of two commonly detected HBCDs, (−)-γ-HBCD and (−)-α-HBCD, with OH radical and H atom have been studied .


Physical And Chemical Properties Analysis

HBCD is a white odorless nonvolatile solid compound . It has a molar mass of 641.7 g/mol and a melting point of 186 °C (367 °F; 459 K) depending upon the isomer . It has a solubility of 3.4 µg/L in water .

Mechanism of Action

Target of Action

Hexabromocyclododecane (HBCD) is a non-aromatic compound belonging to the bromine flame retardant family and is a known persistent organic pollutant (POP) . It primarily targets the endocrine system , neuronal system , cardiovascular system , liver , and the reproductive system . It has been linked to cytokine production, DNA damage, increased cell apoptosis, increased oxidative stress, and reactive oxygen species (ROS) production .

Mode of Action

HBCD’s interaction with its targets results in a variety of changes. It acts as an endocrine disruptor , interfering with the body’s endocrine system and causing detrimental effects. It also causes DNA damage and increases cell apoptosis, oxidative stress, and ROS production . The specific mechanisms of these interactions are still under investigation.

Biochemical Pathways

HBCD affects several metabolic pathways. It has been found to cause changes in the concentration of metabolites such as phenylalanine, glutamate, arginine, and choline . These changes can disrupt normal cellular functions and lead to various health effects.

Pharmacokinetics

HBCD is known for its persistence in the environment and its propensity to bioaccumulate . It has a high half-life in water , which contributes to its persistence. HBCD can be found in environmental samples such as birds, mammals, fish, and other aquatic organisms as well as soil and sediment . It is also found in human plasma, blood, and adipose tissue .

Result of Action

The molecular and cellular effects of HBCD’s action are significant. It has been linked to cytokine production, DNA damage, increased cell apoptosis, increased oxidative stress, and reactive oxygen species (ROS) production . These effects can lead to various health issues, including detrimental effects on the neuronal system, endocrine system, cardiovascular system, liver, and the reproductive system .

Action Environment

Environmental factors significantly influence HBCD’s action, efficacy, and stability. Its persistence, long-distance transportation, and bioaccumulation make it a global concern . It is prevalent in the environment worldwide, and monitoring data generally indicate higher levels in proximity to known sources . The concentration of HBCD in the environment can vary due to factors such as sampling sites, climate, and analytical method .

Safety and Hazards

HBCD is suspected of damaging fertility or the unborn child and may cause harm to breast-fed children . It is also toxic to aquatic organisms and laboratory animals . It can be found in environmental samples such as birds, mammals, fish, and other aquatic organisms as well as soil and sediment .

Future Directions

Due to its persistence, toxicity, and ecotoxicity, the Stockholm Convention on Persistent Organic Pollutants decided in May 2013 to list HBCD in Annex A to the convention with specific exemptions for production and use in expanded polystyrene and extruded polystyrene in buildings . Research is ongoing to find eco-friendly applications for the biodegradation of HBCD .

properties

IUPAC Name

1,1,2,2,3,3-hexabromocyclododecane
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InChI

InChI=1S/C12H18Br6/c13-10(14)8-6-4-2-1-3-5-7-9-11(15,16)12(10,17)18/h1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHRRVNVEOIKVSG-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCC(C(C(CCCC1)(Br)Br)(Br)Br)(Br)Br
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Br6
Record name HEXABROMOCYCLODODECANE (MIXTURE OF ISOMERS)
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DSSTOX Substance ID

DTXSID301342846
Record name 1,1,2,2,3,3-Hexabromocyclododecane
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Molecular Weight

641.7 g/mol
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Physical Description

WHITE POWDER OR GRANULES
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Boiling Point

Decomposes >190 °C
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Solubility

In water, 0.0656 mg/L at 20 °C /Technical product/, In water, 0.0034 mg/L at 25 °C /OECD Guideline 105 (Water Solubility)/, Solubility in water, mg/l at 20 °C: 0.066 (practically insoluble)
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Density

2403 kg/cu m at 15-25 °C /OECD Guideline 109 (Density of Liquids and Solids)/, 2.2-2.4 g/cm³
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Vapor Pressure

4.70X10-7 mm Hg at 21 °C /OECD Guideline 104 (Vapor Pressure Curve)/, Vapor pressure at 20 °C: negligible
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Mechanism of Action

Hepatic enzyme induction (T4 conjugation) leads to increased excretion of T4, compensatory activation of the pituitary, increased serum TSH concentration and activation of the thyroid. Depending on the magnitude of the T4-decrease, the feed-back system may manage to produce sufficient amounts of T3, or if the reduction is severe, lead to a condition of hypothyroidism. This MoA is based on the assumption that hepatic enzymes involved in the metabolism of T4/T3 are induced by HBCDD ... /One study/ has indeed identified induction of T4-UGT transferase by HBCDD, and the induction occurred in both sexes. The hypothesis postulates that the first effect (occurring at the lowest exposure level) is enzyme induction, followed by activation of the pituitary (resulting in TSH synthesis), activation of the thyroid (hyperactive cells/weight increase), and if the thyroid is incapable of producing sufficient amounts of T4/T3, effects in other tissues/systems regulated by T4/T3. In females, the BMD-L for induction of T4-UGT is 4.1 mg/kg/day (and LBD/CYP3A4 is induced as from 10 mg/kg/day), the BMD-L for pituitary weight 29.9 mg/kg/day, the (uncertain) BMD-L for thyroid weight 1.6 mg/kg/day (the weight increase seems undisputable at 30 mg/kg/day), and there are histological signs of thyroid hyperactivity at 25, 47, and 177 mg/kg/day for nuclear size, cell height, and vacuolization, respectively. Considering the variation in all data, this sequence of events could support the theory with regard to females. In males, enzyme induction occurs (the uncertain BMD-L for T4-UGT transferase is 0.1 mg/kg/day; PROD/CYP2B is induced as from 10 mg/kg/day), there are no effects of T4 or the pituitary, but there are histological signs of thyroid hyperactivity at 39, 90, and 199 mg/kg/day for nuclear size, vacuolization, and follicle size, respectively. There are no effects on the thyroid weight., Considering that in vitro data indicates an interaction of HBCDD with many different hormone systems, it is possible that HBCDD also could affect the thyroid system via other mechanisms than hepatic enzyme induction. In cell cultures, HBCDD was found to exert antagonistic effects at the progesterone receptor, androgen receptor, and estrogen receptor (IC50 1-5 uM for gamma-HBCDD). A low binding of alpha-HBCDD to the thyroxin-binding transport protein TTR was also indicated in vitro (IC50 12 uM). Alpha-HBCDD was a T3-agonist (21 % of maximal T3-effect at 1 uM alpha-HBCDD) and enhanced T3-dependent effects both in rat cells and ex vivo in tadpole tail tips. It is not likely that these in vitro effects can explain all in vivo effects on the thyroid system, but theoretically they could be factors contributing to effects on the thyroid hormone homeostasis. For instance, the binding of HBCDD (or metabolites of HBCDD) to TTR could displace T4 from TTR, making T4 more susceptible to metabolism and excretion. Binding of chemicals to TTR is usually increased by hydroxy-groups (the endogenous ligand thyroxin is hydroxylated), and one may speculate that hydroxy-HBCDD could have a higher binding affinity to TTR than HBCDD itself. OH-HBCDD is formed from HBCDD by microsomes in vitro, but it is not known if here is any sex-dependent difference in formation of OH-HBCDD. A T3-potentiating effect could possibly occur simultaneously as the concentration of T4 is decreased, masking some of the hypothyroidogenic symptoms., The brominated flame retardants tetrabromobisphenol A (TBBPA) and hexabromocyclododecane (HBCD) are found in the environment, e.g., in sediments and organisms, in food items, human blood samples and mother's milk. In this study, the effects of both compounds on rat hepatic cytochrome P450 (CYP) levels and activities were investigated. Juvenile/young male and female Wistar rats were treated orally with various doses via the feed (TBBPA) or by gavage (HBCD). After 28 days of treatment the animals were sacrificed and hepatic mRNA and microsomes were isolated. HBCD treatment led to a significant induction of CYP2B1 mRNA, CYP2B1/2B2 protein and 7-pentoxyresorufin O-depentylase (PROD) activity suggesting a phenobarbital-type of induction. Furthermore, a significant increase in CYP3A1/3A3 mRNA, CYP3A1 protein, and luciferin benzylether debenzylase (LBD) activity was found, being more pronounced in females than in males. The effect on CYP3A1/3A3 mRNA was significant in female rats at a daily dose of 3.0 mg/kg bw and above. HBCD exhibited no effects on CYP1A2 mRNA, CYP1A1/1A2 protein, or microsomal 7-ethoxyresorufin O-deethylase (EROD) activity suggesting lack of activation of the aryl hydrocarbon receptor. No significant effects on any of the parameters measured were obtained with TBBPA. Our findings suggest that oral exposure to HBCD induces drug-metabolising enzymes in rats probably via the CAR/PXR signalling pathway. Induction of CYPs and co-regulated enzymes of phase II of drug metabolism may affect homeostasis of endogenous substrates including steroid and thyroid hormones.
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Impurities

...The impurities in HBCDD are less than 4% w/w. The stated impurities are tetrabromocyclododecane and other brominated cyclododecanes.
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Product Name

1,1,2,2,3,3-Hexabromocyclododecane

Color/Form

White solid

CAS RN

25637-99-4, 1235106-66-7
Record name Cyclododecane, hexabromo-
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Melting Point

185.9 °C /OECD Guideline 102 (Melting point / Melting Range)/, Melting point = 170-180 °C. Bromine content = 74.7%, 170-209 °C
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hexabromocyclododecane
Reactant of Route 2
Hexabromocyclododecane
Reactant of Route 3
Hexabromocyclododecane
Reactant of Route 4
Hexabromocyclododecane
Reactant of Route 5
Hexabromocyclododecane
Reactant of Route 6
Hexabromocyclododecane

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